molecular formula C11H11ClF3N3O3S B1405491 2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide CAS No. 1431555-13-3

2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide

Cat. No. B1405491
M. Wt: 357.74 g/mol
InChI Key: CVNBJYBDKPVZQU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene, pyridine has a ring structure, but one of the carbon atoms is replaced by a nitrogen atom . The compound also contains a trifluoromethyl group (-CF3), which is a common functional group in organofluorine chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Typically, pyridine derivatives can undergo reactions such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. Trifluoromethyl groups are known to increase the stability and lipophilicity of organic compounds .

Scientific Research Applications

Sulfonamide Applications and Innovations

Sulfonamides, including 2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide, play a crucial role in various clinical and industrial applications. The sulfonamide moiety is integral to numerous drugs like diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent developments in this domain include novel drugs like apricoxib and pazopanib, showcasing sulfonamides' versatility. The contemporary research emphasizes the need for novel sulfonamides, particularly as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, suggesting that this structural motif will continue to be a cornerstone in pharmaceutical innovations (Carta, Scozzafava, & Supuran, 2012).

Environmental Concerns and Alternatives

Per- and polyfluoroalkyl substances (PFASs), chemically related to sulfonamides, are recognized as emerging persistent organic pollutants. These compounds, used extensively in industrial and consumer products, pose environmental and health risks due to their persistence, bioaccumulation, and potential toxicity. Recent research has highlighted the need for new compounds to replace PFASs, focusing on understanding the environmental fate and effects of alternative PFAS compounds. However, the alternatives also exhibit comparable or even more severe potential toxicity than legacy PFASs, indicating the complexity and challenges in identifying environmentally safe alternatives (Wang et al., 2019).

Chemotherapy and Antitumor Applications

Sulfonamides, including 2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide, have shown potential in chemotherapy, particularly as antitumor agents. For instance, pazopanib, a multi-targeted receptor tyrosine kinase inhibitor, demonstrates significant antitumor activity. The ongoing research and patents in this field focus on developing novel sulfonamides with enhanced efficacy and specificity for tumor-associated isoforms, highlighting their potential in cancer treatment and diagnostics (Carta, Scozzafava, & Supuran, 2012).

Environmental Remediation

The environmental impact of sulfonamides and related compounds has led to research on their removal from aqueous solutions. Techniques like adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been explored to mitigate the environmental presence of these persistent organic pollutants. Research emphasizes sustainable development of technology, focusing on feasibility, cost, and the synergistic effects of nanocomposites or polymers in removing toxic contaminants through adsorption or photocatalytic degradation (Prasannamedha & Kumar, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, safety data would be provided in the material safety data sheet (MSDS) for the compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. Trifluoromethylpyridines are a focus of ongoing research due to their utility in pharmaceuticals and agrochemicals .

properties

IUPAC Name

ethyl N-[[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N3O3S/c1-2-21-10(20)18-17-8(19)5-22-9-4-6(11(13,14)15)3-7(12)16-9/h3-4H,2,5H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNBJYBDKPVZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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